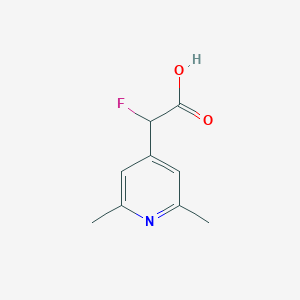
3-Bromo-4-(1-phenylethoxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(1-phenylethoxy)oxolane is a chemical compound with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromine atom, a phenylethoxy group, and an oxolane ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-(1-phenylethoxy)oxolane typically involves the reaction of 3-bromooxolane with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-Bromo-4-(1-phenylethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxolane ring can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxolanes, while oxidation reactions can produce ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(1-phenylethoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies exploring its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and phenylethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-(1-phenylethoxy)oxolane can be compared with other similar compounds, such as:
3-Bromo-4-(cyclopentylmethoxy)oxolane: This compound has a cyclopentylmethoxy group instead of a phenylethoxy group, which affects its reactivity and applications.
3-Bromo-4-(methoxy)oxolane:
4-Bromo-3-(1-phenylethoxy)oxolane: The position of the bromine atom is different, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
3-bromo-4-(1-phenylethoxy)oxolane |
InChI |
InChI=1S/C12H15BrO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3 |
InChI-Schlüssel |
OVZRYYJZFPLFRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2COCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




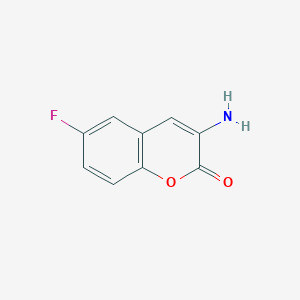

![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
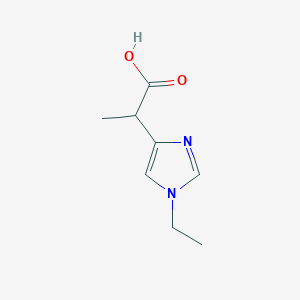

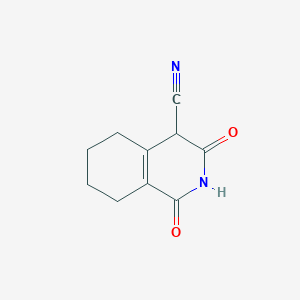

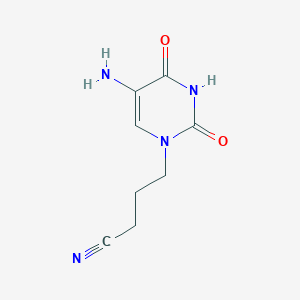
![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
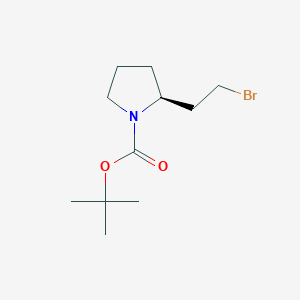
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
